Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 155164-71-9
VCID: VC16844473
InChI: InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12)
SMILES:
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate

CAS No.: 155164-71-9

Cat. No.: VC16844473

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate - 155164-71-9

Specification

CAS No. 155164-71-9
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name ethyl N-(thiophene-2-carbonylamino)carbamate
Standard InChI InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12)
Standard InChI Key FZGHHXFEQNOWPW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NNC(=O)C1=CC=CS1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound combines a thiophene heterocycle with a hydrazine-carboxylate backbone. The thiophene ring (a five-membered aromatic system with one sulfur atom) is substituted at the 2-position by a carbonyl group, which is further linked to a hydrazine moiety. The hydrazine nitrogen is esterified with an ethyl carboxylate group, resulting in the full structural formula (Figure 1).

Crystallographic Data:
While no direct X-ray data exists for this specific compound, analogous thiophenecarbohydrazides crystallize in monoclinic systems (space group P21/cP2_1/c) with unit cell parameters such as a=6.1202(2)a = 6.1202(2), b=8.3907(3)b = 8.3907(3), and c=12.5332(5)A˚c = 12.5332(5) \, \text{Å} . Hydrogen bonding between hydrazide N–H and carbonyl oxygen atoms typically stabilizes the crystal lattice, a feature likely present in this derivative.

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • ν(C=O)\nu(\text{C=O}): 1650–1700 cm1^{-1} (ester and carbonyl groups)

  • ν(N–H)\nu(\text{N–H}): 3200–3300 cm1^{-1} (hydrazine N–H stretch)

  • ν(C–S)\nu(\text{C–S}): 680–710 cm1^{-1} (thiophene ring) .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR:

    • Thiophene protons: δ\delta 6.8–7.5 ppm (multiplet).

    • Ethyl group: δ\delta 1.3 ppm (triplet, CH3_3), δ\delta 4.2 ppm (quartet, CH2_2).

    • Hydrazine N–H: δ\delta 9.5–10.0 ppm (singlet) .

  • 13C^{13}\text{C} NMR:

    • Carbonyl carbons: δ\delta 160–170 ppm.

    • Thiophene carbons: δ\delta 125–145 ppm .

Mass Spectrometry

The molecular ion peak at m/z=214.24m/z = 214.24 corresponds to the molecular formula C8H10N2O3S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3\text{S}. Fragmentation patterns typically include loss of the ethyl group (46Da-46 \, \text{Da}) and cleavage of the hydrazine-carboxylate bond.

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The compound is synthesized via a two-step protocol:

  • Activation of Thiophene-2-Carboxylic Acid:
    Thiophene-2-carboxylic acid is treated with coupling agents like dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) in acetonitrile to form an activated ester (e.g., O-acyl isourea) .

  • Hydrazine Conjugation:
    The activated intermediate reacts with ethyl hydrazinecarboxylate under mild conditions (0–5°C), yielding the target compound in >90% purity (Scheme 1) .

Scheme 1: Synthetic pathway for ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate.

Thiophene-2-COOHDCCI/HOBtActivated EsterNH2NHCOOEtTarget Compound\text{Thiophene-2-COOH} \xrightarrow{\text{DCCI/HOBt}} \text{Activated Ester} \xrightarrow{\text{NH}_2\text{NHCOOEt}} \text{Target Compound}

Optimization and Yield Enhancement

Reaction parameters such as solvent polarity (acetonitrile vs. ethanol), temperature (0°C vs. room temperature), and stoichiometry (1:1.2 acid-to-hydrazine ratio) critically influence yield. Pilot studies report yields exceeding 85% when using HOBt as an additive to suppress side reactions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous carbohydrazides reveals decomposition temperatures (TdT_d) above 200°C, suggesting moderate thermal stability for this compound .

Solubility Profile

  • High Solubility: Polar aprotic solvents (DMF, DMSO).

  • Moderate Solubility: Ethanol, acetonitrile.

  • Low Solubility: Water, hexane.

Applications in Organic Synthesis

Precursor to Bioactive Molecules

The compound serves as a key intermediate in synthesizing thiophene-based hybrids with demonstrated antioxidant and antibacterial activities. For example, Schiff bases derived from similar hydrazides show IC50_{50} values of 12–18 µM against Staphylococcus aureus .

Coordination Chemistry

The hydrazine moiety can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) for catalytic applications .

Challenges and Future Directions

Scalability Issues

Large-scale synthesis requires optimization of cost-intensive coupling agents (DCCI, HOBt). Alternatives like EDC/HCl may offer economic advantages .

Biological Evaluation

While preliminary data suggest pharmacological potential, systematic studies on toxicity, pharmacokinetics, and mechanism of action are lacking.

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